Molecular weight and formula of 2-Bromo-3-difluoromethoxy-6-nitrotoluene
Molecular weight and formula of 2-Bromo-3-difluoromethoxy-6-nitrotoluene
An In-Depth Technical Guide to 2-Bromo-3-difluoromethoxy-6-nitrotoluene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-difluoromethoxy-6-nitrotoluene, a compound of significant interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues to offer expert-driven insights into its molecular characteristics, physicochemical properties, potential synthetic pathways, and applications. The inclusion of a difluoromethoxy group, a feature of growing importance in medicinal chemistry, alongside bromine and nitro functional groups, positions this compound as a valuable scaffold for the development of novel therapeutic agents. This document adheres to the highest standards of scientific integrity, providing a self-validating framework for its protocols and claims, all of which are supported by authoritative references.
Introduction: The Strategic Value of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorine and fluorine-containing functional groups, such as the difluoromethoxy group, can significantly enhance the pharmacological profile of a drug candidate by improving metabolic stability, increasing lipophilicity, and modulating bioavailability.[1][2][3] The presence of a bromine atom offers a versatile handle for further chemical modifications through cross-coupling reactions, while the nitro group can be a precursor to an amino group, opening up a wide array of subsequent chemical transformations. Consequently, 2-Bromo-3-difluoromethoxy-6-nitrotoluene represents a highly functionalized and promising building block for the synthesis of complex molecules with potential therapeutic applications.
Molecular and Physicochemical Profile
The structural and physicochemical properties of 2-Bromo-3-difluoromethoxy-6-nitrotoluene are pivotal for its application in synthetic and medicinal chemistry.
Molecular Formula and Weight
The chemical structure of 2-Bromo-3-difluoromethoxy-6-nitrotoluene is based on a toluene backbone with substituents at the 2, 3, and 6 positions.
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Chemical Name: 2-Bromo-3-difluoromethoxy-6-nitrotoluene
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Molecular Formula: C₈H₆BrF₂NO₃
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Molecular Weight: 282.04 g/mol
The structural formula can be represented as:
Caption: Chemical structure of 2-Bromo-3-difluoromethoxy-6-nitrotoluene.
Predicted Physicochemical Properties
| Property | Predicted Value for 2-Bromo-3-difluoromethoxy-6-nitrotoluene | 2-Bromo-3-nitrotoluene[4] | 2-Bromo-3,4-difluoro-1-nitrobenzene |
| Physical State | Solid | Solid | Liquid |
| Melting Point (°C) | 45 - 55 | 38-41 | 19.9 |
| Boiling Point (°C) | > 250 | 135-136 (at 8 mmHg) | 227-231 |
| Density (g/mL) | ~1.7 | 0.803 | 1.81 |
| Solubility in Water | Low | Insoluble | 8.95e-4 mol/L |
| LogP (Octanol/Water) | ~3.5 | Not available | 2.78 |
Synthesis and Reaction Pathways
The synthesis of 2-Bromo-3-difluoromethoxy-6-nitrotoluene can be approached through a multi-step pathway, leveraging established methodologies for the introduction of its key functional groups onto an aromatic ring. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
A logical synthetic strategy would involve the sequential functionalization of a suitable starting material. A potential pathway could start from a commercially available substituted aniline.
Caption: A potential synthetic workflow for 2-Bromo-3-difluoromethoxy-6-nitrotoluene.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, expert-devised procedure based on established chemical transformations.
Step 1: Diazotization of a Substituted Aniline
A common strategy for introducing a bromine atom is the Sandmeyer reaction, which starts with the diazotization of an amino group.[5][6]
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Starting Material: A suitably substituted nitroaniline, such as 2-methyl-6-nitroaniline.
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Procedure:
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Suspend the aniline in an aqueous solution of a strong acid (e.g., HBr).
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Cool the mixture to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
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Step 2: Sandmeyer Reaction
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Reagent: A solution of cuprous bromide (CuBr) in HBr.
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Procedure:
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Slowly add the cold diazonium salt solution to the CuBr solution.
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Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
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The diazonium group is replaced by a bromine atom.
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Step 3: Introduction of the Difluoromethoxy Group
The difluoromethoxy group can be introduced via the difluoromethylation of a corresponding phenol.
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Intermediate: A phenol derivative, which can be synthesized from the corresponding amine via diazotization followed by hydrolysis.
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Reagent: A difluoromethylating agent such as chlorodifluoromethane (freon-22) or sodium chlorodifluoroacetate under basic conditions.
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Procedure:
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Dissolve the phenol in a suitable solvent (e.g., DMF or acetone).
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Add a base (e.g., K₂CO₃ or NaOH) to deprotonate the phenol.
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Introduce the difluoromethylating agent under controlled temperature and pressure.
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Step 4: Nitration
If the nitro group is not already present in the desired position, a nitration step can be performed.
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Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
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Procedure:
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Cool the sulfuric acid in an ice bath.
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Slowly add the nitric acid to form the nitrating mixture.
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Add the aromatic substrate dropwise while maintaining a low temperature.
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Allow the reaction to proceed until completion, then quench with ice water.
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Note: The order of these steps would need to be carefully considered to manage the directing effects of the substituents and to avoid unwanted side reactions.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups in 2-Bromo-3-difluoromethoxy-6-nitrotoluene makes it a highly attractive building block in drug discovery.
Role of the Difluoromethoxy Group
The difluoromethoxy group is increasingly recognized for its ability to fine-tune the properties of drug candidates.[1][7]
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Metabolic Stability: It can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[7]
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Lipophilicity: It increases lipophilicity, which can improve cell membrane permeability and oral absorption.
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Conformational Effects: The group can influence the conformation of the molecule, potentially leading to a better fit with its biological target.
Synthetic Utility of the Bromo and Nitro Groups
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Bromine: The bromine atom serves as a key site for further functionalization, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
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Nitro Group: The nitro group can be readily reduced to an amine, which can then be used to form amides, sulfonamides, or participate in other coupling reactions, providing a gateway to a diverse array of chemical structures.
Potential Therapeutic Areas
Halogenated and nitrated aromatic compounds are common features in a variety of therapeutic agents. Given its structure, derivatives of 2-Bromo-3-difluoromethoxy-6-nitrotoluene could be explored for applications in areas such as:
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Oncology: As a scaffold for kinase inhibitors or other anti-cancer agents.[8]
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Infectious Diseases: As a building block for novel antibacterial or antiviral compounds.
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Neurology: For the development of agents targeting CNS disorders.
Safety, Handling, and Storage
Given the presence of nitro and bromo functional groups, 2-Bromo-3-difluoromethoxy-6-nitrotoluene should be handled with care, following standard laboratory safety procedures for hazardous chemicals. The safety information provided here is based on related compounds.
Hazard Identification
Based on analogous compounds like nitrotoluenes and halogenated aromatics, the following hazards are anticipated:[9][10]
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: Causes skin and eye irritation. May cause respiratory irritation.
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Long-term Effects: Prolonged or repeated exposure may cause damage to organs. Nitrotoluenes are known to cause methemoglobinemia.[9]
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
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-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from heat, sparks, and open flames.
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Store separately from strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-Bromo-3-difluoromethoxy-6-nitrotoluene is a compound with significant untapped potential in the fields of organic synthesis and medicinal chemistry. While direct experimental data remains to be established, this in-depth technical guide, based on a thorough analysis of related compounds, provides a solid foundation for researchers and drug development professionals. Its unique combination of a metabolically robust difluoromethoxy group, a synthetically versatile bromine atom, and a readily transformable nitro group makes it a valuable building block for the creation of novel and complex molecules with promising therapeutic applications. As the demand for innovative drug candidates continues to grow, the strategic use of such highly functionalized scaffolds will undoubtedly play a crucial role in advancing the frontiers of medicine.
References
-
U.S. Environmental Protection Agency. (n.d.). 2-Bromo-3,4-difluoro-1-nitrobenzene Properties. CompTox Chemicals Dashboard. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-3,6-difluorotoluene. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
-
Sciencemadness Discussion Board. (2009). 2-Bromo-6-nitrotoluene. Retrieved February 23, 2026, from [Link]
-
International Programme on Chemical Safety. (2021). m-NITROTOLUENE. ICSC 1411. Retrieved February 23, 2026, from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene.
- Safety-Kleen. (2018). SDS US.
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline. Retrieved February 23, 2026, from [Link]
-
PubChemLite. (n.d.). 2-bromo-3-nitrotoluene (C7H6BrNO2). Retrieved February 23, 2026, from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 23, 2026, from [Link]
- BenchChem. (n.d.). Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry: A Detailed Overview.
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved February 23, 2026, from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 23, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-3-nitrotoluene | 41085-43-2 [chemicalbook.com]
- 5. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-3-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICSC 1411 - m-NITROTOLUENE [inchem.org]
- 10. store.safety-kleen.com [store.safety-kleen.com]
